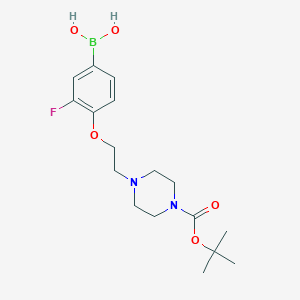

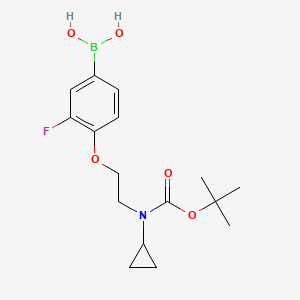

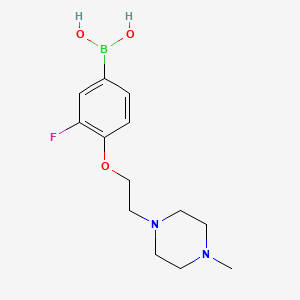

4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid

Overview

Description

Molecular Structure Analysis

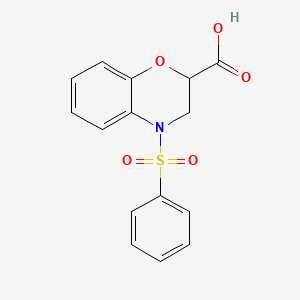

The compound contains a total of 39 bonds, including 20 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.177 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 486.1±55.0 °C at 760 mmHg .Scientific Research Applications

Chemical Synthesis and Structure :

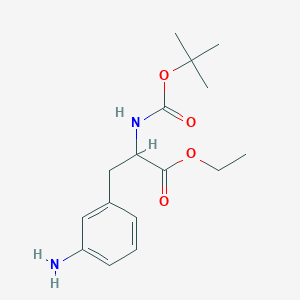

- The compound has been involved in the formation of oxoindolyl α-hydroxy-β-amino acid derivatives, showcasing its utility in generating complex molecules with potential biological activities (Ravikumar et al., 2015). These derivatives were synthesized to explore diastereoselective chemical reactions, highlighting the importance of the compound in facilitating complex molecular interactions.

Catalysis and Reaction Mechanism Studies :

- The compound has contributed to the understanding of catalysis processes. A study utilized a related tert-butoxycarbonyl group in the N-tert-butoxycarbonylation of amines using heteropoly acid as a catalyst, illustrating the compound's relevance in catalytic processes and its potential in industrial applications (Heydari et al., 2007).

Development of Novel Synthetic Methods :

- Innovative synthetic methods involving the compound or its related structures have been developed, such as the scalable, enantioselective synthesis of amino acids, showcasing the compound's contribution to advancing synthetic methodologies and its potential in producing enantiomerically pure compounds (Alonso et al., 2005).

- The synthesis of orthogonally protected amino acids has also been reported, indicating the compound's role in the creation of complex molecules with specific functional groups, essential for the development of advanced pharmaceuticals (Czajgucki et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids are often used in the design of protease inhibitors, so it’s possible that this compound could target a specific protease .

Mode of Action

Without specific information, it’s difficult to say exactly how “4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid” interacts with its target. Boronic acids can form reversible covalent bonds with proteins, which may be part of its mode of action .

Biochemical Pathways

If it is a protease inhibitor, it could affect any pathway involving the protease it targets .

Pharmacokinetics

The presence of the tert-butoxycarbonyl (boc) group suggests it might be used as a prodrug, with the boc group being removed in the body to reveal the active compound .

Result of Action

Without specific information, it’s difficult to say what the molecular and cellular effects of “4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid” would be. If it is a protease inhibitor, it could prevent the protease from breaking down certain proteins, affecting the processes those proteins are involved in .

Action Environment

The action, efficacy, and stability of “4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid” could be influenced by various environmental factors. For example, pH could affect the stability of the boronic acid group, and the presence of other compounds could affect its efficacy .

properties

IUPAC Name |

[4-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO5/c1-16(2,3)24-15(20)19(12-5-6-12)8-9-23-14-7-4-11(17(21)22)10-13(14)18/h4,7,10,12,21-22H,5-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNTVADOHAGVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN(C2CC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)